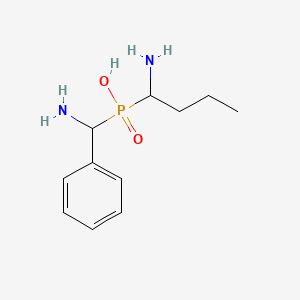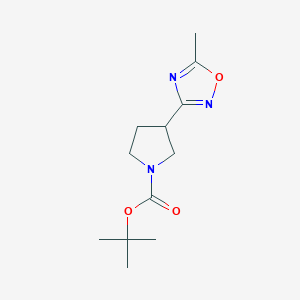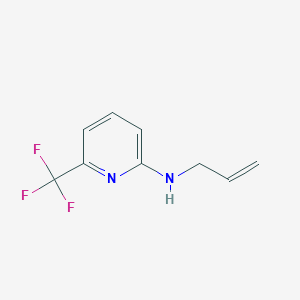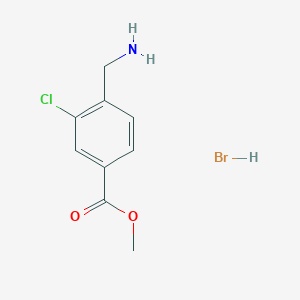
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- is a specialized organophosphorus compound. Organophosphorus compounds are widely studied due to their diverse applications in various fields such as agriculture, medicine, and materials science. This compound, in particular, features both aminobutyl and aminophenylmethyl groups attached to the phosphinic acid moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- typically involves the reaction of phosphinic acid derivatives with appropriate amine precursors. One common method might include the reaction of a phosphinic acid chloride with 1-aminobutane and aminophenylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography might be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce a variety of aminophosphinic acid derivatives.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry or as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Industry: It could be used in the production of specialized materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Phosphinic acid, P-(1-aminobutyl)-P-(methylphenylmethyl)-
- Phosphinic acid, P-(1-aminopropyl)-P-(aminophenylmethyl)-
Uniqueness
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- is unique due to its specific combination of aminobutyl and aminophenylmethyl groups. This structural uniqueness may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
918329-90-5 |
|---|---|
Molecular Formula |
C11H19N2O2P |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
1-aminobutyl-[amino(phenyl)methyl]phosphinic acid |
InChI |
InChI=1S/C11H19N2O2P/c1-2-6-10(12)16(14,15)11(13)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6,12-13H2,1H3,(H,14,15) |
InChI Key |
NCVDTFWXKFYQKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(N)P(=O)(C(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine](/img/structure/B12625180.png)




![1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone](/img/structure/B12625196.png)
![2-[(3,5,5-Trimethylhexyl)oxy]oxane](/img/structure/B12625214.png)
![2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12625218.png)


![2-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12625248.png)
![1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B12625249.png)
![ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)

